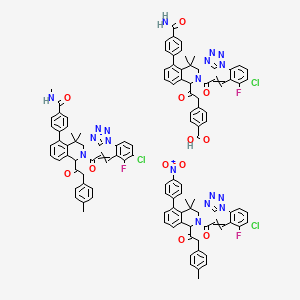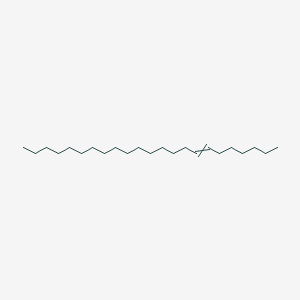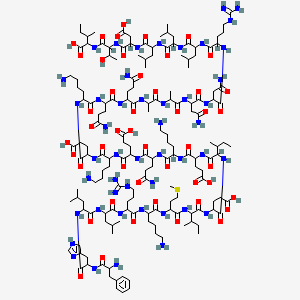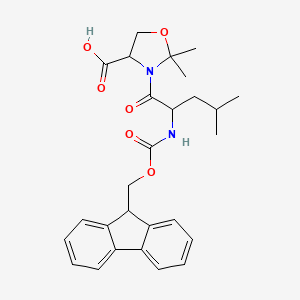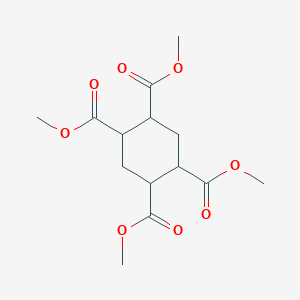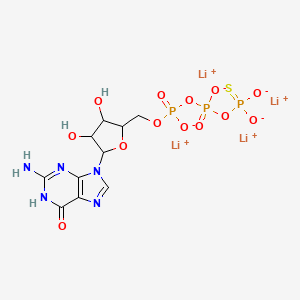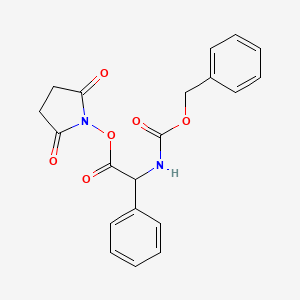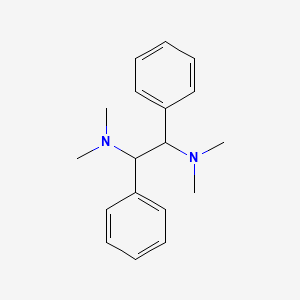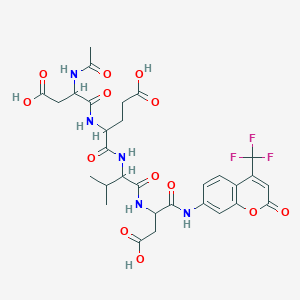
N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-Trifluoromethylcoumarin; Caspase-3 Substrate (Fluorogenic)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-Trifluoromethylcoumarin is a fluorogenic substrate specifically designed for caspase-3, a protease that plays a crucial role in the execution phase of cell apoptosis. This compound is widely used in biochemical assays to measure caspase-3 activity, which is indicative of apoptotic processes in cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-Trifluoromethylcoumarin involves multiple steps, starting with the protection of amino acids and coupling them sequentially to form the peptide chain. The final step involves the coupling of the peptide with 7-amino-4-Trifluoromethylcoumarin. The reaction conditions typically include the use of coupling reagents like N,N’-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) in anhydrous solvents such as dimethylformamide (DMF) or dichloromethane (DCM) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers to ensure high yield and purity. The process is optimized to minimize the use of hazardous reagents and solvents, adhering to environmental and safety regulations .
化学反応の分析
Types of Reactions: N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-Trifluoromethylcoumarin primarily undergoes hydrolysis when acted upon by caspase-3. This hydrolysis reaction cleaves the peptide bond between the aspartic acid residue and the 7-amino-4-Trifluoromethylcoumarin, releasing the fluorescent 7-amino-4-Trifluoromethylcoumarin .
Common Reagents and Conditions: The hydrolysis reaction is typically carried out in a buffered aqueous solution at physiological pH (around 7.4) and temperature (37°C). The presence of caspase-3 is essential for the reaction to proceed .
Major Products: The major product of the hydrolysis reaction is 7-amino-4-Trifluoromethylcoumarin, which exhibits strong fluorescence. This fluorescence can be measured using a fluorescence reader, providing a quantitative measure of caspase-3 activity .
科学的研究の応用
N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-Trifluoromethylcoumarin is extensively used in scientific research, particularly in the fields of biochemistry, cell biology, and medicine. Its primary application is in the detection and quantification of caspase-3 activity, which is a key indicator of apoptosis. This compound is used in various assays to study apoptotic pathways, screen for apoptosis-inducing drugs, and investigate the mechanisms of diseases such as cancer and neurodegenerative disorders .
作用機序
The compound exerts its effects by serving as a substrate for caspase-3. When caspase-3 is activated during apoptosis, it cleaves the peptide bond in N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-Trifluoromethylcoumarin, releasing the fluorescent 7-amino-4-Trifluoromethylcoumarin. This cleavage event is highly specific to caspase-3, making the compound an excellent tool for studying apoptotic processes .
類似化合物との比較
Similar Compounds:
- N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin
- N-Acetyl-Tyr-Val-Ala-Asp-7-amido-4-Trifluoromethylcoumarin
- N-Acetyl-Leu-Glu-Val-Asp-7-amido-4-Trifluoromethylcoumarin
Uniqueness: N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-Trifluoromethylcoumarin is unique due to its high specificity for caspase-3 and its strong fluorescent signal upon cleavage. The trifluoromethyl group enhances the compound’s membrane permeability compared to similar compounds with methyl groups, making it more effective in cellular assays .
特性
IUPAC Name |
4-[(2-acetamido-3-carboxypropanoyl)amino]-5-[[1-[[3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34F3N5O13/c1-12(2)25(38-26(47)17(6-7-21(40)41)36-28(49)18(10-22(42)43)34-13(3)39)29(50)37-19(11-23(44)45)27(48)35-14-4-5-15-16(30(31,32)33)9-24(46)51-20(15)8-14/h4-5,8-9,12,17-19,25H,6-7,10-11H2,1-3H3,(H,34,39)(H,35,48)(H,36,49)(H,37,50)(H,38,47)(H,40,41)(H,42,43)(H,44,45) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDRODOYEFEHGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34F3N5O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

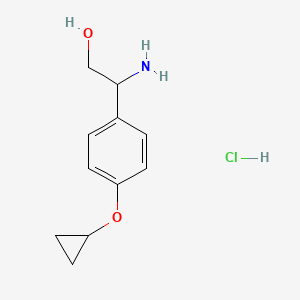
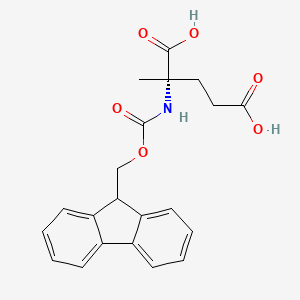
![1-phenyl-N-[1-[4-(trifluoromethyl)phenyl]ethyl]ethanamine;phthalic acid](/img/structure/B15286711.png)
